molecular formula C14H10BrNO2S B12801460 3-(Bromo(phenylsulfonyl)methyl)benzonitrile CAS No. 41037-82-5

3-(Bromo(phenylsulfonyl)methyl)benzonitrile

Cat. No.: B12801460
CAS No.: 41037-82-5
M. Wt: 336.21 g/mol
InChI Key: HTRHSHLIGDKBTK-UHFFFAOYSA-N
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Description

3-(Bromo(phenylsulfonyl)methyl)benzonitrile is an organic compound with the molecular formula C14H10BrNO2S. It is characterized by the presence of a bromine atom, a phenylsulfonyl group, and a benzonitrile moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromo(phenylsulfonyl)methyl)benzonitrile typically involves the bromination of a precursor compound. One common method is the bromination of 3-(phenylsulfonyl)methylbenzonitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(Bromo(phenylsulfonyl)methyl)benzonitrile undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The phenylsulfonyl group can undergo oxidation to form sulfone derivatives.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of primary amines.

Scientific Research Applications

3-(Bromo(phenylsulfonyl)methyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Bromo(phenylsulfonyl)methyl)benzonitrile involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the phenylsulfonyl group can participate in various oxidative processes. The nitrile group can be reduced to form amines, which are valuable intermediates in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)benzonitrile: Lacks the phenylsulfonyl group, making it less reactive in certain oxidative reactions.

    3-(Phenylsulfonyl)methylbenzonitrile: Lacks the bromine atom, limiting its use in substitution reactions.

Uniqueness

3-(Bromo(phenylsulfonyl)methyl)benzonitrile is unique due to the presence of both a bromine atom and a phenylsulfonyl group, which confer distinct reactivity patterns. This dual functionality allows for a wider range of chemical transformations compared to its analogs .

Properties

CAS No.

41037-82-5

Molecular Formula

C14H10BrNO2S

Molecular Weight

336.21 g/mol

IUPAC Name

3-[benzenesulfonyl(bromo)methyl]benzonitrile

InChI

InChI=1S/C14H10BrNO2S/c15-14(12-6-4-5-11(9-12)10-16)19(17,18)13-7-2-1-3-8-13/h1-9,14H

InChI Key

HTRHSHLIGDKBTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC(=C2)C#N)Br

Origin of Product

United States

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